Sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate
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Overview
Description
Sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C11H18O4Na. It is a derivative of cyclopentane, featuring methoxycarbonyl and carboxylate functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate typically involves the esterification of 3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid with sodium methoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually refluxed to ensure complete conversion of the acid to its sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sodium alkoxides, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclopentane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Methyl 3-carboxy-1,2,2-trimethylcyclopentane-1-carboxylate
Uniqueness
Sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts. This increased solubility can be advantageous in biological and industrial processes where aqueous solutions are preferred.
Properties
IUPAC Name |
sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4.Na/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14;/h7H,5-6H2,1-4H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEVLNTZYVSYOO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)[O-])C(=O)OC)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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